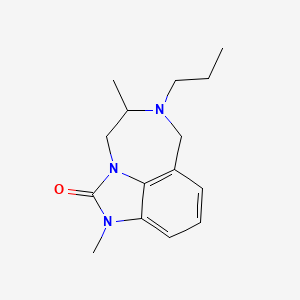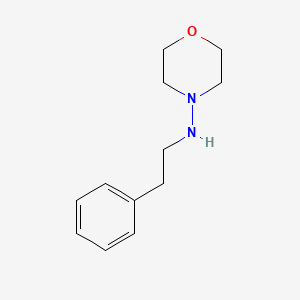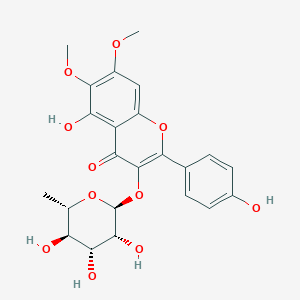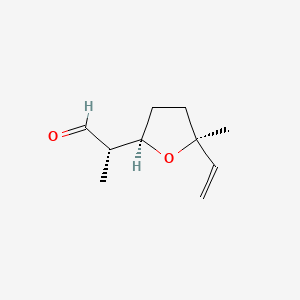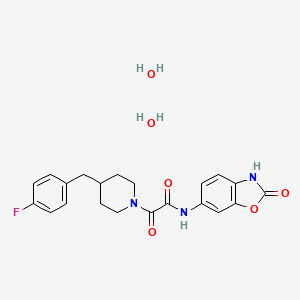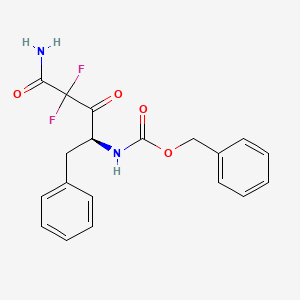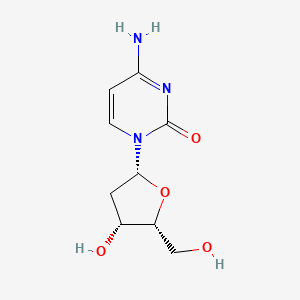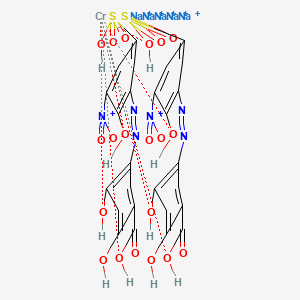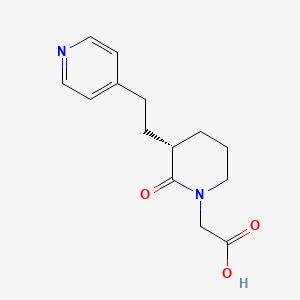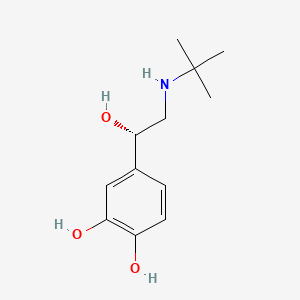
1,2-Benzenediol, 4-((1S)-2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Colterol, (S)-, also known as (S)-4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol, is a short-acting β2-adrenoreceptor agonist. It is a member of the class of ethanolamines and is structurally related to catecholamines. Colterol is primarily used in the management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Colterol, (S)-, typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Protection: The phenolic hydroxyl groups are protected using a suitable protecting group like tert-butyldimethylsilyl chloride.
Amine Introduction: The protected intermediate is then reacted with tert-butylamine to introduce the amine group.
Deprotection: The protecting groups are removed to yield the final product, Colterol, (S)-.
Industrial Production Methods: Industrial production of Colterol, (S)-, follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
化学反应分析
Types of Reactions: Colterol, (S)-, undergoes several types of chemical reactions, including:
Oxidation: Colterol can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated products
科学研究应用
Colterol, (S)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of β2-adrenoreceptor agonists.
Biology: Investigated for its effects on β2-adrenoreceptors in various biological systems.
Medicine: Used in the development of treatments for asthma and COPD.
Industry: Employed in the synthesis of other pharmacologically active compounds.
作用机制
Colterol, (S)-, exerts its effects by selectively binding to and activating β2-adrenoreceptors. This activation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation. The molecular targets include β2-adrenoreceptors, and the pathways involved are the cyclic adenosine monophosphate (cAMP) signaling pathway .
相似化合物的比较
Bitolterol: A prodrug that is hydrolyzed to Colterol in the lungs. It has a longer duration of action compared to Colterol.
Salbutamol (Albuterol): Another β2-adrenoreceptor agonist with a similar mechanism of action but different pharmacokinetic properties.
Terbutaline: A β2-adrenoreceptor agonist with a longer duration of action and different side effect profile.
Uniqueness of Colterol, (S)-: Colterol, (S)-, is unique due to its short-acting nature and rapid onset of action. It is particularly useful in acute management of bronchospasm, providing quick relief to patients .
属性
CAS 编号 |
46719-52-2 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC 名称 |
4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3/t11-/m1/s1 |
InChI 键 |
PHSMOUBHYUFTDM-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C=C1)O)O)O |
规范 SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)

![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
